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yl)isonicotinic acid

CAS No.: 1228665-96-0

Cat. No.: B1388639

Get Quote

In the landscape of medicinal chemistry, success is often defined by the strategic combination
of molecular motifs that impart desirable pharmacological properties. 2-Fluoro-6-(pyrrolidin-1-
yl)isonicotinic acid emerges as a heterocyclic building block of significant interest, embodying
a powerful trifecta of functionalities: a fluorinated pyridine core, a nucleophilic pyrrolidine
substituent, and a versatile carboxylic acid handle.

The fluoropyridine scaffold is a privileged structure in drug design. The fluorine atom can
enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity
through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen,
thereby altering solubility and pharmacokinetic profiles.[1] The pyrrolidine ring, a saturated
heterocycle, introduces a non-planar, three-dimensional character to molecules, which is
crucial for exploring complex protein binding pockets and improving physicochemical
properties.[2][3] Finally, the isonicotinic acid moiety provides a robust attachment point for
amide bond formation, enabling the linkage of this core scaffold to other fragments in the
assembly of complex target molecules.[4]
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This guide serves as a technical deep-dive into the chemical properties, synthesis, and reactive
potential of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid, providing researchers with the
foundational knowledge to effectively leverage this compound in discovery programs.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its
application. The key identifiers and predicted physicochemical data for 2-Fluoro-6-(pyrrolidin-
1-yl)isonicotinic acid are summarized below.

Property Value Source
CAS Number 1228665-96-0 [5]
Molecular Formula C10H11FN20:2 [5]
Molecular Weight 210.21 g/mol [5]
Physical Form Solid

InChi Key VWAYZTIRTOUOEB-

UHFFFAOYSA-N

0=C(0)C1=CC(N2CCCC2)=N

SMILES CF)=C1 [5]
pKa (Predicted) 447 £0.10

Boiling Point (Predicted) 475.5+45.0 °C

Density (Predicted) 1.365 + 0.06 g/cm?3

Structural Analysis

The molecule's structure features a pyridine ring substituted at the 2-, 4-, and 6-positions. The
electron-withdrawing fluorine atom and the ring nitrogen activate the C2 and C6 positions
towards nucleophilic attack, a key principle exploited in its synthesis. The pyrrolidine group at
C6 and the carboxylic acid at C4 are the result of this strategic functionalization.

Caption: Chemical structure of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1388639/docs?utm_src=pdf-body#introduction-a-trifecta-of-functionality-in-a-single-building-block
https://www.benchchem.com/product/b1388639/docs?utm_src=pdf-body#introduction-a-trifecta-of-functionality-in-a-single-building-block
https://www.benchchem.com/product/b1388639/docs?utm_src=pdf-body#introduction-a-trifecta-of-functionality-in-a-single-building-block
https://www.bldpharm.com/products/1228665-96-0.html
https://www.bldpharm.com/products/1228665-96-0.html
https://www.bldpharm.com/products/1228665-96-0.html
https://www.bldpharm.com/products/1228665-96-0.html
https://www.benchchem.com/product/b1388639/docs?utm_src=pdf-body#introduction-a-trifecta-of-functionality-in-a-single-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis Pathway

While specific preparations are not widely published in peer-reviewed literature, a chemically
sound and industrially viable synthesis can be proposed based on established principles of
pyridine chemistry. The most logical pathway involves a two-step sequence starting from a
readily available difluorinated precursor.

Workflow: Synthesis via SNAr and Saponification

Caption: Proposed two-step synthesis of the title compound.

Causality and Rationale

e Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with an activated
pyridine ring, such as methyl 2,6-difluoroisonicotinate. The two fluorine atoms are excellent
leaving groups and strongly activate the C2 and C6 positions for nucleophilic attack.
Pyrrolidine, a secondary amine, acts as the nucleophile. The reaction proceeds via a
Meisenheimer complex intermediate and results in the displacement of one fluorine atom.
The reaction is typically regioselective for substitution at either the C2 or C6 position.[6]

o Step 2: Saponification: The resulting methyl ester is a stable intermediate that can be readily
hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction,
typically carried out using a strong base like lithium hydroxide (LIOH) or sodium hydroxide
(NaOH) in a mixture of agueous and organic solvents (e.g., THF/water) to ensure solubility. A
final acidic workup is required to protonate the carboxylate salt and yield the final product.

Exemplary Experimental Protocol (Proposed)

Step 1: Methyl 2-fluoro-6-(pyrrolidin-1-yl)isonicotinate

e To a stirred solution of methyl 2,6-difluoroisonicotinate (1.0 eq) in anhydrous dimethyl
sulfoxide (DMSO, ~5 mL per mmol of starting material), add potassium carbonate (K2COs3,
2.0 eq).

e Add pyrrolidine (1.1 eq) dropwise at room temperature.

o Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting
material is consumed (typically 4-12 hours).
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» Cool the mixture to room temperature, dilute with water, and extract with an organic solvent
(e.g., ethyl acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude residue by column chromatography (silica gel, eluting with a gradient of
ethyl acetate in hexanes) to yield the desired ester intermediate.

Step 2: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid

o Dissolve the intermediate ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF)
and water (e.g., 3:1 v/v).

e Add lithium hydroxide monohydrate (LiIOH-H20, 2.0-3.0 eq) and stir the mixture at room
temperature until the hydrolysis is complete (monitor by TLC or LC-MS, typically 2-6 hours).

o Concentrate the mixture under reduced pressure to remove the THF.

» Dilute the remaining aqueous solution with water and wash with a water-immiscible organic
solvent (e.g., dichloromethane) to remove any non-polar impurities.

o Cool the agueous layer in an ice bath and acidify to pH ~4 by the slow addition of 1N
hydrochloric acid (HCI).

o Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to
afford the final product as a solid.

Anticipated Analytical Characterization

While experimental data is not publicly cataloged, the structure of the molecule allows for a
confident prediction of its key spectroscopic signatures.

e 1H NMR: The spectrum is expected to show two distinct signals in the aromatic region,
corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these
would appear as doublets. In the aliphatic region, two multiplets are anticipated for the
pyrrolidine ring protons: one for the two methylenes adjacent to the nitrogen (a-protons,
deshielded) and one for the two B-protons.
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e 13C NMR: A total of 10 distinct carbon signals are expected, corresponding to the 10 carbon
atoms in the unique chemical environments of the molecule.

e Mass Spectrometry: The molecular ion peak (M+) in a high-resolution mass spectrum would
be observed at an m/z corresponding to the exact mass of CioH11FN202 (210.0805).

« Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H stretch for
the carboxylic acid (~3000 cm~1), a sharp C=0 stretch (~1700 cm~1), C-N stretches, and a
characteristic C-F stretch.

Core Reactivity and Applications in Synthesis

The primary value of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid lies in the reactivity of its
carboxylic acid group, which serves as a prime handle for elaboration into more complex
molecules, most commonly through amide bond formation.

Amide Coupling: The Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone reaction in medicinal
chemistry. This is rarely achieved by direct reaction with an amine due to acid-base chemistry.
Instead, the carboxylic acid must first be activated.[3]

Workflow: General Amide Coupling
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Activation & Coupling

Base
(e.g., DIPEA, Et3N)

Primary or Secondary Amine
(R1R2-NH)

Target Amide

Coupling Reagent
(e.g., HATU, HBTU, EDC)

2-Fluoro-6-(pyrrolidin-1-yl)
isonicotinic acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Introduction: A Trifecta of Functionality in a Single
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1388639/docs#introduction-a-trifecta-of-functionality-
in-a-single-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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